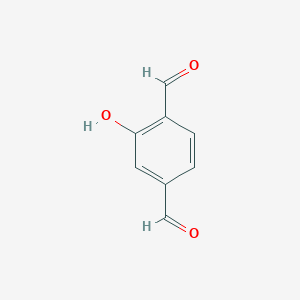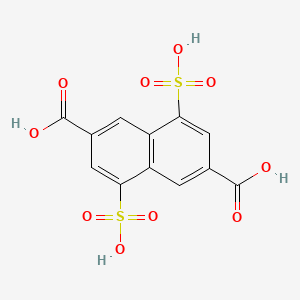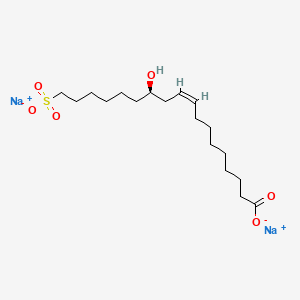
2-(2,6-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
描述
2-(2,6-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with a dimethoxyphenyl group attached to the boronic ester core
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized by reacting 2,6-dimethoxyphenylboronic acid with a suitable diol under acidic conditions.
Grignard Reaction: Another method involves the reaction of 2,6-dimethoxyphenyl magnesium bromide with a boronic ester precursor.
Metal-Catalyzed Coupling: Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can also be employed to synthesize this compound.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically synthesized using a batch process, where reactants are mixed in a controlled environment to ensure high purity and yield.
Continuous Flow Process: Continuous flow chemistry can be used to enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can be used to convert the boronic acid to boronic esters or boronic acids with different substituents.
Substitution: The boronic acid group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Boronic Esters: These are commonly formed through oxidation reactions.
Boronic Acids: Reduction reactions can yield different boronic acids.
Substituted Boronic Acids: Various nucleophiles can lead to the formation of substituted boronic acids.
Chemistry:
Cross-Coupling Reactions: The compound is used in Suzuki-Miyaura cross-coupling reactions to form biaryls, which are important in organic synthesis.
Material Science: It is used in the synthesis of polymers and materials with specific electronic properties.
Biology:
Protein Labeling: The compound can be used to label proteins for imaging and tracking in biological research.
Drug Discovery: It is employed in the development of boronic acid-based drugs.
Medicine:
Cancer Therapy: Boronic acids are explored for their potential use in cancer therapy due to their ability to inhibit certain enzymes involved in cancer progression.
Diagnostic Agents: The compound can be used as a diagnostic agent in imaging techniques.
Industry:
Catalysts: It serves as a catalyst in various industrial chemical reactions.
Sensors: The compound is used in the development of chemical sensors for detecting specific analytes.
作用机制
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various enzymes such as laccase .
Biochemical Pathways
For instance, if it interacts with laccase, it could affect pathways related to lignin degradation or other oxidative processes .
Pharmacokinetics
For instance, its solubility in water could affect its absorption and distribution in the body .
相似化合物的比较
Phenylboronic Acid: Similar in structure but lacks the dimethoxyphenyl group.
Boronic Esters: Similar functional group but different substituents.
Suzuki-Miyaura Coupling Reagents: Other boronic acids used in cross-coupling reactions.
Uniqueness:
Dimethoxyphenyl Group: The presence of the dimethoxyphenyl group enhances the compound's reactivity and stability compared to phenylboronic acid.
Versatility: Its ability to undergo various chemical reactions makes it more versatile than other boronic acids.
属性
IUPAC Name |
2-(2,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)12-10(16-5)8-7-9-11(12)17-6/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSMHXDGONFVOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B3069397.png)








![(R)-3,3'-bis(4-Methoxyphenyl)-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B3069459.png)



![zinc;1-(5-cyanopyridin-2-yl)-3-[(1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl]urea;diacetate](/img/structure/B3069493.png)
